molecular formula C13H17N5O4 B1437122 2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine CAS No. 477205-38-2

2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine

Cat. No. B1437122
M. Wt: 307.31 g/mol
InChI Key: JVVZDAZBBXLMRA-DJLDLDEBSA-N
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Description

The compound is a nucleoside analog, which are often used in antiviral or anticancer therapies. Nucleoside analogs are compounds structurally similar to naturally occurring RNA or DNA, incorporated into the growing nucleic acid chains and cause premature termination .


Synthesis Analysis

The synthesis of such compounds usually involves the coupling of a sugar molecule with a base. In this case, the sugar is 2-deoxyribose and the base is a complex nitrogen-containing heterocycle . The exact method of synthesis would depend on the specific reactions used to construct the heterocycle and attach it to the sugar .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the heterocycle. It would contain a ribose sugar attached to a nitrogenous base. The base is a complex structure containing multiple nitrogen atoms .


Chemical Reactions Analysis

As a nucleoside analog, this compound could potentially be incorporated into DNA or RNA chains during replication or transcription, causing premature termination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the heterocycle. It would likely be soluble in water and could potentially form hydrogen bonds with other molecules .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As a nucleoside analog, it could potentially interfere with DNA or RNA synthesis, which could have cytotoxic effects .

Future Directions

Future research could involve further investigation into the biological activity of this compound, including its potential antiviral or anticancer effects. Additionally, modifications could be made to the structure of the compound to improve its efficacy or reduce side effects .

properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c14-13-15-11-10-6(1-2-21-17-11)4-18(12(10)16-13)9-3-7(20)8(5-19)22-9/h4,7-9,19-20H,1-3,5H2,(H3,14,15,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZDAZBBXLMRA-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC2=C3C1=CN(C3=NC(=N2)N)C4CC(C(O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CONC2=C3C1=CN(C3=NC(=N2)N)[C@H]4C[C@@H]([C@H](O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine
Reactant of Route 2
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine
Reactant of Route 3
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine
Reactant of Route 4
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine
Reactant of Route 5
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine
Reactant of Route 6
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine

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